molecular formula C10H6N2O4S B14632588 Thiophene, 2-(2,4-dinitrophenyl)- CAS No. 53295-67-3

Thiophene, 2-(2,4-dinitrophenyl)-

Cat. No.: B14632588
CAS No.: 53295-67-3
M. Wt: 250.23 g/mol
InChI Key: DBVJAWJUDAPAFU-UHFFFAOYSA-N
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Description

Thiophene, 2-(2,4-dinitrophenyl)- (CAS 53295-67-3) is a versatile chemical scaffold in materials science and sensor development. Its structure, featuring an electron-rich thiophene ring linked to an electron-deficient 2,4-dinitrophenyl group, is highly valuable for creating compounds with specific optoelectronic properties. Researchers actively explore its potential as a fundamental building block for synthesizing sophisticated colorimetric and fluorescent chemosensors . This compound serves as a precursor in developing probes for the selective detection of toxic anions like cyanide (CN–) . The sensing mechanism in such derivatives often involves an intramolecular charge transfer, which a target analyte can disrupt, leading to a visible color change measurable by spectroscopic methods . This real-time, naked-eye detection capability is crucial for environmental monitoring and analytical chemistry applications . Beyond sensing, this chemical moiety is integral to organic synthesis, facilitating the creation of novel hydrazone derivatives and other complex molecules for various research applications . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

53295-67-3

Molecular Formula

C10H6N2O4S

Molecular Weight

250.23 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)thiophene

InChI

InChI=1S/C10H6N2O4S/c13-11(14)7-3-4-8(9(6-7)12(15)16)10-2-1-5-17-10/h1-6H

InChI Key

DBVJAWJUDAPAFU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2-(2,4-dinitrophenyl)- can be achieved through various methods. One common approach involves the nitration of thiophene derivatives. For instance, the nitration of thiophene with nitric acid and acetic acid can yield 2-nitrothiophene, which can be further nitrated to produce 2,4-dinitrothiophene . This intermediate can then be coupled with a phenyl group to form the desired compound.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of cyclization reactions. For example, the Paal-Knorr synthesis is a well-known method for producing thiophene rings from 1,4-dicarbonyl compounds and sulfurizing agents like phosphorus pentasulfide . This method can be adapted to introduce various substituents, including the 2,4-dinitrophenyl group.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(2,4-dinitrophenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the sulfur atom in the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens, sulfonic acids, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while electrophilic substitution can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Thiophene, 2-(2,4-dinitrophenyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(2,4-Difluorophenyl)thiophene (CAS 209592-66-5)

  • Structural Differences : Replaces nitro groups with fluorine atoms at the 2- and 4-positions of the phenyl ring.
  • Electronic Properties: Fluorine’s electronegativity creates a moderate electron-withdrawing effect, less pronounced than nitro groups. This results in reduced π-electron deficiency compared to the dinitrophenyl derivative.
  • Applications : Primarily explored in organic electronics (e.g., semiconductors) due to balanced electron affinity and stability .
  • Key Contrast : The dinitrophenyl derivative’s stronger electron-withdrawing nature may enhance charge-transfer capabilities, but fluorine’s smaller size offers better steric compatibility in molecular packing .

2-Phenylthiophene (CAS 825-55-8)

  • Structural Differences : Lacks substituents on the phenyl ring; simple phenyl-thiophene linkage.
  • Electronic Properties : The phenyl group is electron-neutral, resulting in a less polarized thiophene ring. This reduces reactivity in electron-deficient environments.
  • Applications : Serves as a foundational scaffold for synthesizing more complex derivatives (e.g., pharmaceuticals or conductive polymers) .
  • Key Contrast : The absence of nitro groups limits its utility in applications requiring strong electron-withdrawing motifs, such as hydrogen bonding with biological targets .

Thiophene, 2-[(4-methylphenyl)methyl]- (CAS 113386-21-3)

  • Structural Differences : Features a benzyl group with a methyl substituent at the para position.
  • Electronic Properties : The methyl group is electron-donating, increasing electron density on the thiophene ring. This contrasts sharply with the electron-deficient nature of the dinitrophenyl derivative.
  • Applications : Likely used in materials science for its steric bulk and moderate solubility .
  • Key Contrast : The methyl group’s electron-donating effect makes this compound more reactive toward electrophilic substitution, whereas the dinitrophenyl derivative favors nucleophilic attack .

S-(2,4-Dinitrophenyl)mercapturic Acid (CAS 35897-25-7)

  • Structural Differences : Contains a mercapturic acid (N-acetylcysteine) group instead of a thiophene ring.
  • Biological Relevance : Acts as a metabolite in detoxification pathways, where the dinitrophenyl group undergoes enzymatic cleavage to form thiol derivatives .

Chloroacetamide-Substituted Thiophenes (e.g., )

  • Structural Differences : Incorporate chloroacetamide moieties for nucleophilic substitution.
  • Biological Activity : Demonstrated cytotoxicity against cancer cell lines (e.g., HepG2, IC₅₀ = 0.5 µM when combined with sorafenib) .
  • Key Contrast : The dinitrophenyl derivative’s nitro groups may enhance hydrogen bonding with tumor proteins, but chloroacetamide derivatives offer modularity for synthesizing diverse heterocycles .

Research Findings and Implications

  • Antiproliferative Potential: The dinitrophenyl group’s ability to form hydrogen bonds aligns with design strategies for anticancer agents, though direct evidence for this compound is lacking .
  • Toxicity Considerations : Nitroaromatic compounds often exhibit toxicity due to reactive metabolites (e.g., nitroreduction to hydroxylamines). The enzymatic cleavage of S-(2,4-dinitrophenyl)cysteine () suggests possible metabolic pathways for related compounds .
  • Material Science Applications : The styryl linker in the dinitrophenyl derivative enables extended conjugation, making it a candidate for optoelectronic devices. However, nitro groups’ instability under UV light may limit practicality compared to fluorinated analogs .

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